molecular formula C6H3F3N2O3 B569952 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one CAS No. 117519-19-4

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B569952
CAS No.: 117519-19-4
M. Wt: 208.096
InChI Key: UXJCQEGCBKLJAV-UHFFFAOYSA-N
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Description

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound characterized by a pyridine ring substituted with nitro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one typically involves the nitration of 6-(trifluoromethyl)pyridin-2(1H)-one. One common method includes:

    Nitration Reaction: The starting material, 6-(trifluoromethyl)pyridin-2(1H)-one, is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Ammonia, amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 5-Amino-6-(trifluoromethyl)pyridin-2(1H)-one.

    Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitro and trifluoromethyl groups can enhance the biological activity of derivatives, making them candidates for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its derivatives may exhibit herbicidal or pesticidal properties, contributing to agricultural advancements.

Mechanism of Action

The mechanism of action of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-pyridone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    6-(Trifluoromethyl)pyridin-2(1H)-one:

Uniqueness

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to the combination of the electron-withdrawing nitro and trifluoromethyl groups. This combination significantly influences the compound’s reactivity, stability, and interaction with biological systems, making it a versatile and valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-nitro-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)5-3(11(13)14)1-2-4(12)10-5/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJCQEGCBKLJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657799
Record name 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117519-19-4
Record name 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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